Isopropyl Ester of Cetirizine

Description

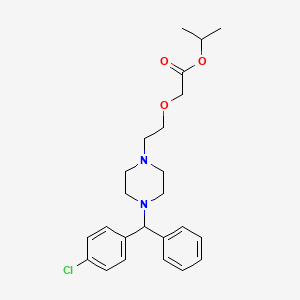

The isopropyl ester of cetirizine is a structural analog of cetirizine, a second-generation antihistamine used to treat allergic conditions. Cetirizine itself is a carboxylated derivative of hydroxyzine, featuring a piperazine ring and a diphenylmethyl group. The isopropyl ester modification involves replacing the carboxylic acid group (-COOH) of cetirizine with an isopropyl ester (-COOCH(CH₃)₂), which alters its physicochemical properties, including lipophilicity and metabolic stability .

This esterification is typically observed during synthesis or degradation processes. For example, cetirizine can form esters under specific reaction conditions, such as exposure to alcohols (e.g., ethanol, isopropanol) or glycols (e.g., propylene glycol) during formulation . The isopropyl ester variant is often classified as an impurity or intermediate in pharmaceutical quality control studies .

Properties

IUPAC Name |

propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClN2O3/c1-19(2)30-23(28)18-29-17-16-26-12-14-27(15-13-26)24(20-6-4-3-5-7-20)21-8-10-22(25)11-9-21/h3-11,19,24H,12-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBHROXLOFZZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esters typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. For the Isopropyl Ester of Cetirizine, the reaction involves cetirizine and isopropyl alcohol. The esterification process can be catalyzed by a mineral acid such as sulfuric acid. The reaction is generally carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of the this compound would involve large-scale esterification reactors. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction, the product would be purified using techniques like distillation or crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: The Isopropyl Ester of Cetirizine can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to cetirizine and isopropyl alcohol in the presence of water and an acid or base catalyst.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Hydrolysis: Cetirizine and isopropyl alcohol.

Reduction: Cetirizine alcohol derivative.

Substitution: Various substituted cetirizine derivatives depending on the nucleophile used.

Scientific Research Applications

The Isopropyl Ester of Cetirizine has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Investigated for its pharmacokinetic properties and potential therapeutic benefits compared to cetirizine.

Industry: Utilized in the formulation of pharmaceutical products, especially where modified release profiles are desired

Mechanism of Action

The Isopropyl Ester of Cetirizine exerts its effects primarily through the inhibition of peripheral H1 receptors. This inhibition prevents the action of histamine, a compound involved in allergic reactions. By blocking histamine receptors, the compound reduces symptoms such as itching, swelling, and redness. The ester form may offer different absorption and distribution characteristics, potentially leading to variations in onset and duration of action .

Comparison with Similar Compounds

Structural and Functional Group Modifications

Cetirizine and its ester derivatives differ in their functional groups, which influence their pharmacokinetic and pharmacodynamic profiles:

Key Observations :

- Ethyl ester : Commonly identified as a degradation product or impurity in cetirizine formulations, particularly under heat or alcohol exposure .

- Isopropyl ester: Less prevalent than ethyl ester but noted as a synthetic impurity during cetirizine hydrochloride production .

- Glycol esters : Formed during interactions with excipients like glycerol or propylene glycol, leading to diastereomers that complicate analytical quantification .

Stability and Degradation Pathways

Cetirizine esters exhibit varying stability under different conditions:

Findings :

Pharmacokinetic and Pharmacodynamic Differences

- Cetirizine : High oral bioavailability (~60% excreted unchanged in urine) with a terminal half-life of ~11 hours .

- Activity : Cetirizine’s carboxylic acid group is critical for H₁-receptor antagonism. Esterification eliminates the charged group, likely rendering the esters inactive, as seen with cetirizine’s structural analogs (e.g., flunarizine vs. cetirizine) .

Pharmaceutical Relevance

- Impurities : Ethyl and isopropyl esters are monitored as impurities in cetirizine formulations. Ethyl ester levels correlate with excipient compatibility and manufacturing processes .

- Quality Control : HPLC methods are optimized to separate cetirizine from its esters, with retention times varying by ester chain length and polarity .

Biological Activity

The isopropyl ester of cetirizine is a derivative of cetirizine, a second-generation antihistamine primarily used for the treatment of allergic conditions. This article explores the biological activity of the isopropyl ester, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

- Molecular Formula : CHClNO

- Molecular Weight : 430.97 g/mol

- CAS Number : 324047-27-0

The isopropyl ester form enhances the lipophilicity of cetirizine, potentially improving its absorption and bioavailability compared to its parent compound.

The biological activity of the this compound is largely attributed to its action as a selective antagonist of the H1 histamine receptor. This mechanism involves:

- Inhibition of Histamine Release : The compound prevents histamine from binding to H1 receptors located on various cells, including those in respiratory tissues, blood vessels, and immune cells.

- Reduced Vascular Permeability : By blocking H1 receptors, it decreases fluid leakage from capillaries, alleviating symptoms associated with allergic reactions.

- Bronchodilation : The compound may exhibit some bronchodilatory effects by relaxing smooth muscle in the airways.

Pharmacokinetics

Cetirizine itself is known for its favorable pharmacokinetic profile:

- Absorption : The bioavailability is unaffected by food intake but can be delayed.

- Half-Life : Approximately 8.3 hours, allowing for once-daily dosing.

- Metabolism : Minimal first-pass metabolism; primarily excreted unchanged in urine (70-85%) and feces (10-13%) .

The isopropyl ester likely shares similar pharmacokinetic characteristics due to its structural similarity to cetirizine.

Clinical Studies

Case Studies

A review of clinical data reveals several instances where cetirizine (and by extension, potentially its ester form) has been effective:

- Case Study 1 : Patients with chronic urticaria experienced significant symptom relief when treated with cetirizine, indicating effective management of histamine-mediated conditions.

- Case Study 2 : In a cohort study, cetirizine reduced not only allergic symptoms but also asthma-related issues in patients suffering from both conditions concurrently .

Comparative Biological Activity Table

| Property | Cetirizine | This compound |

|---|---|---|

| Molecular Weight | 388.84 g/mol | 430.97 g/mol |

| H1 Receptor Affinity | High (K ~ 6 nM) | Expected high affinity |

| Bioavailability | ~70% | Likely improved |

| Half-Life | ~8.3 hours | Likely similar |

| Anti-inflammatory Activity | Yes (NF-κB pathway inhibition) | Expected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.